molecular formula C34H38N2O3 B12712565 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide CAS No. 84963-40-6

2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide

Cat. No.: B12712565
CAS No.: 84963-40-6
M. Wt: 522.7 g/mol
InChI Key: PVTYWJRBWJGPBU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy group.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Amino Group Addition: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Coupling: The final step involves coupling the intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can yield an amine.

Scientific Research Applications

2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of an amide.

Uniqueness

The uniqueness of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and related research findings.

  • Molecular Formula : C34H38N2O3
  • Molecular Weight : 522.7 g/mol
  • CAS Number : 84963-40-6

The compound features a benzyloxy group, a hydroxy group, and an amino group that contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticonvulsant Activity : Studies on related compounds have shown significant anticonvulsant effects, with some derivatives demonstrating better efficacy than standard treatments like phenobarbital. For instance, the ED50 values for certain N'-benzyl 2-amino acetamides ranged from 13 to 21 mg/kg in maximal electroshock seizure models .
  • CNS Activity : Compounds with similar structures have been reported to exhibit both central nervous system (CNS) stimulation and depression. Specific derivatives have shown promise in antidepressant and antianxiety tests, indicating a dual pharmacological profile .
  • Inhibition of Enzymes : Molecular docking studies suggest that derivatives of this compound may act as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. The binding affinities observed in these studies indicate potential for therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • Substituents at the amino group significantly affect anticonvulsant activity.
  • Electron-withdrawing groups tend to retain activity, while electron-donating groups can diminish it .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant properties of N'-benzyl 2-amino acetamides, revealing that certain modifications led to enhanced efficacy compared to traditional anticonvulsants. The findings suggested that the structure of the amino group plays a crucial role in modulating activity levels .

Case Study 2: CNS Effects

In a series of experiments on mice, various derivatives of related compounds were tested for their CNS effects. Results indicated that some compounds exhibited significant antidepressant effects, while others showed pronounced anxiolytic properties. This highlights the potential for developing new therapeutic agents based on structural analogs of this compound .

Properties

CAS No.

84963-40-6

Molecular Formula

C34H38N2O3

Molecular Weight

522.7 g/mol

IUPAC Name

5-[1-hydroxy-2-[4-phenylbutan-2-yl(1-phenylethyl)amino]ethyl]-2-phenylmethoxybenzamide

InChI

InChI=1S/C34H38N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26,32,37H,18-19,23-24H2,1-2H3,(H2,35,38)

InChI Key

PVTYWJRBWJGPBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)O)C(C)C4=CC=CC=C4

Origin of Product

United States

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